molecular formula C5H4F3N3O2S B1522134 2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate CAS No. 1211199-35-7

2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate

Cat. No.: B1522134
CAS No.: 1211199-35-7
M. Wt: 227.17 g/mol
InChI Key: CIWFWHVLSORFJS-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate is a chemical compound with the molecular formula C5H4F3N3O2S. It is characterized by the presence of a trifluoroethyl group attached to a thiadiazole ring, which is further connected to a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of 1,3,4-thiadiazol-2-amine with 2,2,2-trifluoroethyl chloroformate in the presence of a suitable base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature range of 0-25°C.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of trifluoromethyl derivatives.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted carbamates or thiadiazoles.

Scientific Research Applications

2,2,2-Trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in the study of enzyme inhibition and receptor binding assays.

  • Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly in the field of anti-inflammatory and antimicrobial agents.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2,2,2-Trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate is unique due to its trifluoroethyl group, which imparts distinct chemical and physical properties compared to similar compounds. Some similar compounds include:

  • 2,2,2-Trifluoroethyl N-(1,3,4-oxadiazol-2-yl)carbamate: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

  • 2,2,2-Trifluoroethyl N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamate: Similar structure but with a methyl group on the thiadiazole ring.

These compounds differ in their reactivity and biological activity, making this compound a valuable compound for specific applications.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3O2S/c6-5(7,8)1-13-4(12)10-3-11-9-2-14-3/h2H,1H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWFWHVLSORFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate
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2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate
Reactant of Route 3
2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate
Reactant of Route 4
2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate
Reactant of Route 5
2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate
Reactant of Route 6
2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate

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